molecular formula C7H10O B14390359 5-Ethoxycyclopenta-1,3-diene CAS No. 90125-26-1

5-Ethoxycyclopenta-1,3-diene

Cat. No.: B14390359
CAS No.: 90125-26-1
M. Wt: 110.15 g/mol
InChI Key: CBMDEYLLUUQQHO-UHFFFAOYSA-N
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Description

5-Ethoxycyclopenta-1,3-diene is an organic compound that belongs to the class of cyclopentadienes. Cyclopentadienes are known for their reactivity, particularly in Diels-Alder reactions. The ethoxy group attached to the cyclopentadiene ring modifies its chemical properties, making it a compound of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxycyclopenta-1,3-diene typically involves the ethoxylation of cyclopentadiene. One common method is the reaction of cyclopentadiene with ethanol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and a controlled environment to ensure the selective formation of the ethoxy-substituted product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxycyclopenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert it into cyclopentane derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reactions using halogens like chlorine or bromine can replace the ethoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclopentane derivatives.

Scientific Research Applications

5-Ethoxycyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopentadiene derivatives.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5-Ethoxycyclopenta-1,3-diene exerts its effects involves its reactivity in Diels-Alder reactions. The ethoxy group influences the electron density of the diene, making it more reactive towards dienophiles. This reactivity is crucial in forming cycloaddition products, which are valuable intermediates in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: The parent compound without the ethoxy group.

    1,3-Cyclohexadiene: A similar diene with a six-membered ring.

    5-Methoxycyclopenta-1,3-diene: A compound with a methoxy group instead of an ethoxy group.

Uniqueness

5-Ethoxycyclopenta-1,3-diene is unique due to the presence of the ethoxy group, which alters its reactivity and physical properties compared to other cyclopentadiene derivatives. This makes it particularly useful in specific synthetic applications where the ethoxy group can participate in further chemical transformations.

Properties

CAS No.

90125-26-1

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

5-ethoxycyclopenta-1,3-diene

InChI

InChI=1S/C7H10O/c1-2-8-7-5-3-4-6-7/h3-7H,2H2,1H3

InChI Key

CBMDEYLLUUQQHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1C=CC=C1

Origin of Product

United States

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